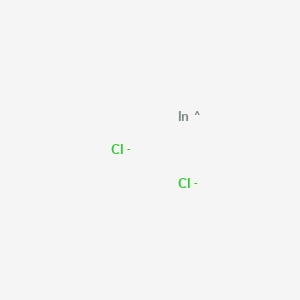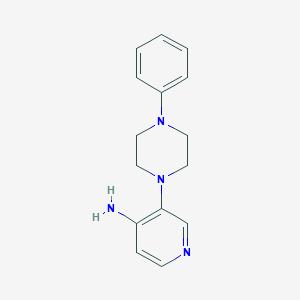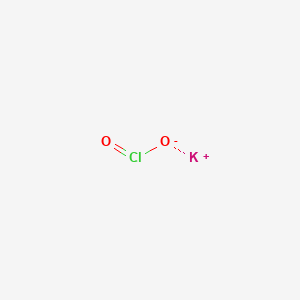
Indium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(II) chloride, also known as indium dichloride, is a chemical compound with the formula InCl₂. It is a crystalline solid that is highly soluble in water and is often used in various chemical reactions and industrial applications. The compound is known for its high purity, typically 99.9%, making it suitable for use in sensitive scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium(II) chloride can be synthesized through the reaction of indium metal with hydrogen chloride gas at elevated temperatures. The reaction typically occurs at around 200°C, producing indium(II) chloride as a solid product .
Industrial Production Methods: In industrial settings, indium(II) chloride is produced by reacting indium metal with chlorine gas. This method ensures a high yield and purity of the compound, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Indium(II) chloride undergoes various chemical reactions, including:
Oxidation: Indium(II) chloride can be oxidized to indium(III) chloride (InCl₃) in the presence of oxidizing agents.
Reduction: It can be reduced to indium metal in the presence of strong reducing agents.
Substitution: Indium(II) chloride can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine gas and nitric acid.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.
Major Products:
Oxidation: Indium(III) chloride (InCl₃)
Reduction: Indium metal (In)
Substitution: Various indium-ligand complexes
Wissenschaftliche Forschungsanwendungen
Indium(II) chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various indium-containing compounds and nanomaterials.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in cancer treatment.
Wirkmechanismus
Indium(II) chloride can be compared to other similar compounds, such as:
Tin(II) chloride (SnCl₂): Both compounds are used as reducing agents and catalysts in organic synthesis.
Indium(III) chloride (InCl₃): Indium(III) chloride is a more stable compound and is used in different applications, such as in the preparation of indium-based materials and as a catalyst in organic reactions.
Vergleich Mit ähnlichen Verbindungen
- Tin(II) chloride (SnCl₂)
- Indium(III) chloride (InCl₃)
- Gallium(III) chloride (GaCl₃)
Indium(II) chloride stands out due to its high reactivity and purity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13465-11-7 |
|---|---|
Molekularformel |
Cl2In |
Molekulargewicht |
185.72 g/mol |
InChI |
InChI=1S/2ClH.In/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
VOWMQUBVXQZOCU-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[In] |
Kanonische SMILES |
Cl[In]Cl |
Piktogramme |
Irritant |
Synonyme |
INDIUM(II) CHLORIDE 99.9% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















